

Chiral Properties of N-benzyl-3-methoxypropionamide Isomers: A Technical Guide

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Compound of Interest

Compound Name: (R)-Amino-N-benzyl-3-methoxypropionamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-methoxypropionamide and its isomers represent a class of compounds with significant interest in the pharmaceutical industry, primarily due to the anticonvulsant properties exhibited by one of its chiral variants. This technical guide provides an in-depth exploration of the chiral properties, synthesis, and biological activities of the enantiomers of a key derivative, N-benzyl-2-acetamido-3-methoxypropionamide, commonly known as lacosamide. The stereochemistry of these molecules is paramount, as it dictates their pharmacological and toxicological profiles. The (R)-enantiomer, lacosamide, is an approved antiepileptic drug, whereas the (S)-enantiomer is pharmacologically inactive.^[1] This guide will delve into the distinct characteristics of these isomers, offering detailed experimental protocols and comparative data to aid in research and development.

Physicochemical and Pharmacological Properties of Enantiomers

The distinct three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of N-benzyl-2-acetamido-3-methoxypropionamide leads to significant differences in their physical

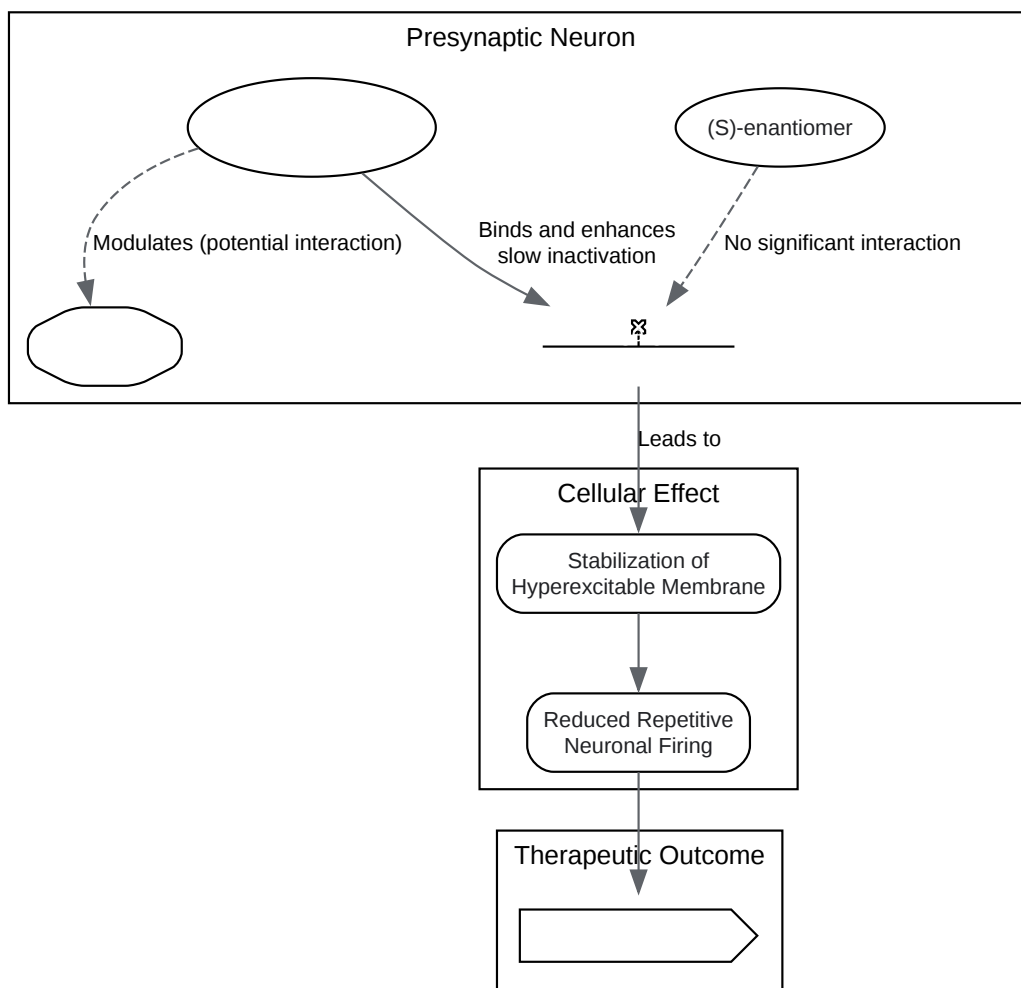
and biological properties. The (R)-enantiomer is responsible for the therapeutic effects, highlighting the importance of stereoselectivity in drug design.

Property	(R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide)	(S)-N-benzyl-2-acetamido-3-methoxypropionamide
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₃	C ₁₃ H ₁₈ N ₂ O ₃
Molecular Weight	250.29 g/mol	250.29 g/mol
Melting Point	141-146°C[2][3]	Data not available
Specific Rotation	[α] _D ²³ +16.0° (c = 1 in CH ₃ OH) [3]	Data not available (expected to be approx. -16.0°)
Biological Activity	Anticonvulsant[3]	Inactive[1]
Mechanism of Action	Selective enhancement of slow inactivation of voltage-gated sodium channels[4]	No significant effect on slow inactivation of voltage-gated sodium channels[4]
EC ₅₀ (in vitro)	Tonic duration: 41 μM; Max. firing frequency: 71 μM[1]	No significant effect up to 320 μM[1]
Effect on I _{Na} slow inactivation	Shifts voltage dependence by -33 ± 7 mV (at 100 μM)[4]	No significant effect[4]

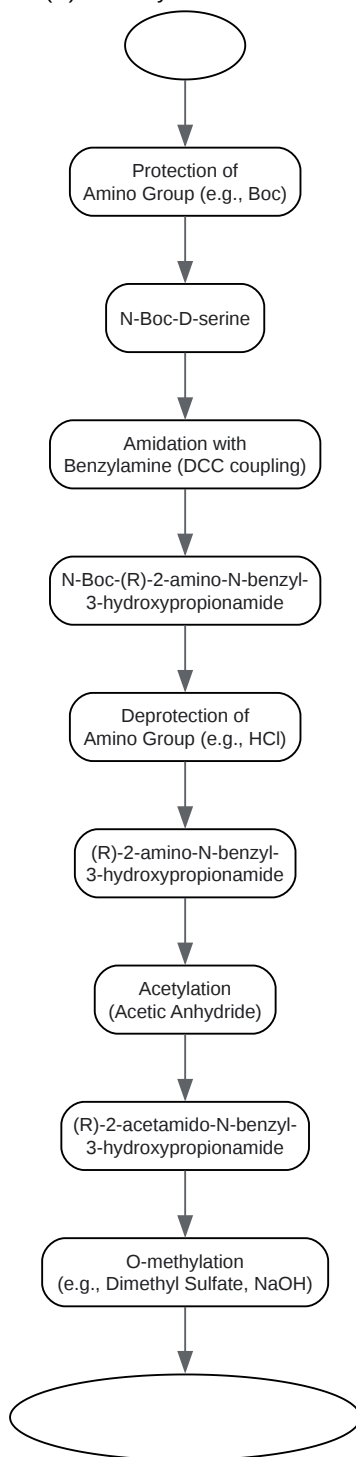
Mechanism of Action: Stereoselective Sodium Channel Modulation

The primary mechanism of action for the anticonvulsant effect of (R)-N-benzyl-2-acetamido-3-methoxypropionamide is the selective enhancement of slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing. Notably, this effect is stereoselective, with the (S)-enantiomer showing no significant activity at this target.[4] There is also evidence suggesting a potential interaction with the collapsin-response mediator protein 2 (CRMP-2), which may contribute to its overall neurological effects.[5]

Mechanism of Action of (R)-N-benzyl-2-acetamido-3-methoxypropionamide



Synthetic Workflow for (R)-N-benzyl-2-acetamido-3-methoxypropionamide

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